methyl 2-hydroxy-2-(3-iodophenyl)acetate
Description
Properties
CAS No. |
1864147-09-0 |
|---|---|
Molecular Formula |
C9H9IO3 |
Molecular Weight |
292.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters for this transformation include:
-
Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Solvent mixture : 1,2-Dimethoxyethane (DME)/ethanol (4:1 v/v)
-
Temperature : 100°C under inert atmosphere
-
Base : Sodium carbonate (2 equivalents relative to boronic ester)
The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the boronic ester. Final reductive elimination yields the coupled product. Chromatographic purification (0–20% ethyl acetate/petroleum ether gradient) affords the target compound in 36% yield.
Triethylsilane-Mediated Ketone Reduction
A patent-pending methodology describes the reduction of β-keto esters to β-hydroxy esters using triethylsilane (Et3SiH) in trifluoroacetic acid (TFA). Applied to methyl 2-(3-iodophenyl)-2-oxoacetate, this protocol would proceed through the following mechanism:
Mechanistic Pathway
-
Protonation : TFA protonates the ketone oxygen, enhancing electrophilicity
-
Hydride transfer : Et3SiH delivers hydride to the carbonyl carbon
-
Workup : Sequential pH adjustments (alkaline extraction followed by acidification) isolate the product
Critical parameters include:
-
Molar ratio : Et3SiH:substrate = 2.2:1
-
Temperature : 20°C maintained during addition
-
Reaction time : 16 hours for complete conversion
This method typically achieves 84% yield for analogous compounds after dichloromethane extraction and magnesium sulfate drying.
Grignard Addition to Ketofluorohydrins
Recent advances in halide-dependent stereochemistry suggest potential for diastereoselective synthesis. While developed for nucleoside analogues, this methodology could be adapted:
Modified Grignard Protocol
-
Reagent : Methylmagnesium iodide (5 equivalents)
-
Solvent : Dichloromethane at −78°C
-
Key intermediate : Chelated magnesium alkoxide directing group
The iodine substituent enhances Lewis acidity at magnesium, favoring 1,3-syn diol formation. Though untested for this specific substrate, analogous systems achieve 4:1 diastereomeric ratios.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization Benchmarks
While direct data for methyl 2-hydroxy-2-(3-iodophenyl)acetate is unavailable, predicted properties based on structural analogs include:
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-2-(3-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Copper(I) cyanide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Methyl 2-oxo-2-(3-iodophenyl)acetate.
Reduction: Methyl 2-hydroxy-2-(3-iodophenyl)ethanol.
Substitution: Methyl 2-hydroxy-2-(3-cyanophenyl)acetate.
Scientific Research Applications
Methyl 2-hydroxy-2-(3-iodophenyl)acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe to study the interactions of iodine-containing compounds with biological systems.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The iodine atom can play a crucial role in these interactions by forming halogen bonds with amino acid residues in proteins, thereby influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations among methyl 2-hydroxy-2-(3-iodophenyl)acetate and related compounds:
*Calculated based on molecular formula C₉H₉IO₃.
Key Observations :
- Halogen Effects : The iodine atom in the target compound increases molecular weight and polarizability compared to Br or Cl analogues. This enhances steric bulk and may influence binding affinity in biological systems .
- Hydroxyl Group: The α-hydroxy group enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated esters like methyl 2-phenylacetoacetate (precursor for amphetamines) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-hydroxy-2-(3-iodophenyl)acetate with high purity?
- Methodology :
- Use acid-catalyzed esterification of 3-iodophenylacetic acid derivatives with methanol. For example, H₂SO₄ or p-toluenesulfonic acid under reflux conditions (60–80°C) for 6–12 hours .
- Employ flow microreactor systems to enhance reaction efficiency, reduce side products, and improve yield scalability compared to batch processes .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity using HPLC .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic signals (e.g., ester methyl at ~3.7 ppm, hydroxy proton at ~5.2 ppm, and aromatic protons influenced by iodine’s electron-withdrawing effect) .
- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern of iodine (m/z 306.00 for ¹²⁷I) .
Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?
- Methodology :
- Enzyme Inhibition : Use fluorometric or spectrophotometric assays (e.g., acetylcholinesterase inhibition) with varying compound concentrations (1–100 µM). Calculate IC₅₀ values via nonlinear regression .
- Receptor Binding : Perform radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine binding affinity (Kᵢ) .
- Antimicrobial Screening : Conduct broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically resolved?
- Methodology :
- Perform meta-analysis of experimental parameters (e.g., assay pH, temperature, cell lines) to identify confounding variables .
- Validate results using orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .
- Apply multivariate regression to isolate structure-activity relationships (SAR) and quantify iodine’s electronic effects on bioactivity .
Q. What computational strategies predict interaction mechanisms with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase) or receptors. Prioritize hydrogen bonding with the hydroxy group and halogen-π interactions from iodine .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (GROMACS/AMBER) for 100+ ns to assess stability and binding free energy (MM-PBSA) .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodology :
- Salt Formation : Synthesize hydrochloride salts (e.g., using HCl in diethyl ether) to enhance aqueous solubility .
- Co-solvent Systems : Optimize formulations with PEG-400 or cyclodextrins (20–30% w/v) for parenteral administration .
- Lyophilization : Prepare stable lyophilized powders (trehalose/sucrose as cryoprotectants) for long-term storage .
Q. How can reaction mechanisms for ester hydrolysis or hydroxyl group derivatization be elucidated?
- Methodology :
- Kinetic Studies : Monitor hydrolysis rates (HPLC) under varying pH (2–12) and temperatures (25–60°C) to infer acid/base catalysis .
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into products via GC-MS .
- DFT Calculations : Compute transition states (Gaussian 09) for ester cleavage pathways, comparing activation energies of SN1 vs. SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
